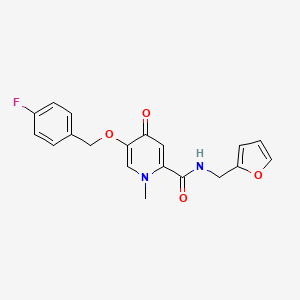

5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

Structurally, it features:

- 1,4-dihydropyridine core: A six-membered heterocyclic ring with conjugated double bonds, critical for redox activity and interaction with biological targets.

- 5-position substitution: A 4-fluorobenzyloxy group, which introduces electron-withdrawing fluorine to enhance metabolic stability and membrane permeability .

- 2-position substitution: An N-(furan-2-ylmethyl)carboxamide moiety, where the furan ring may contribute to π-π stacking interactions in target binding .

- 1-methyl group: A small alkyl substituent that reduces steric hindrance while maintaining structural rigidity.

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-N-(furan-2-ylmethyl)-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c1-22-11-18(26-12-13-4-6-14(20)7-5-13)17(23)9-16(22)19(24)21-10-15-3-2-8-25-15/h2-9,11H,10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUORKTNOKHMDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CO2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the dihydropyridine core This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of dihydropyridine possess significant antioxidant properties. The presence of the furan and fluorobenzyl moieties in this compound may enhance its ability to scavenge free radicals, contributing to protective effects against oxidative stress in biological systems. This property is critical for developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders.

Anticancer Potential

Dihydropyridine derivatives have been studied for their anticancer properties, particularly in targeting specific cancer cell lines. The compound may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression. Studies have shown that similar compounds can modulate signaling pathways involved in cancer cell proliferation and survival, making them candidates for further investigation in oncology.

Neuroprotective Effects

Given the structure of this compound, it may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by enhancing cognitive function and memory consolidation through the inhibition of phosphodiesterases (PDEs) .

Cascade Reactions

Recent studies have demonstrated the effectiveness of cascade reactions involving enediamines and benzylidene derivatives to synthesize complex dihydropyridine structures efficiently . This method reduces the number of reaction steps and minimizes waste, aligning with green chemistry principles.

Metal-Catalyzed Reactions

Metal-catalyzed reactions have also been employed to facilitate the formation of the dihydropyridine core, leveraging transition metals to enhance reaction rates and selectivity . The choice of catalyst can significantly impact the yield and stereochemistry of the final product.

Neuroprotective Studies

A study investigating the neuroprotective effects of dihydropyridine derivatives highlighted their ability to improve cognitive deficits in animal models of Alzheimer’s disease . The research demonstrated that these compounds could restore synaptic function and reduce amyloid-beta accumulation.

Anticancer Research

Another case study focused on the anticancer properties of similar dihydropyridine compounds showed promising results against breast cancer cell lines . The mechanism involved the inhibition of key signaling pathways that promote cell survival and proliferation.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights two structurally analogous 1,4-DHPs, AZ331 and AZ257 , which share core similarities but differ in substituents (Table 1). Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of 1,4-DHP Derivatives

Key Structural and Functional Differences

5-Position Substituents :

- The target compound uses an ether linkage (4-fluorobenzyloxy), whereas AZ331/AZ257 employ thioether linkages with aryl-oxoethyl groups. Thioethers (C–S–C) may confer greater metabolic stability compared to ethers (C–O–C) but could alter redox properties .

- Fluorine (target) vs. methoxy (AZ331) or bromine (AZ257): Fluorine’s electronegativity improves bioavailability, while bromine’s bulkiness may enhance target affinity through hydrophobic interactions.

2-Position Carboxamide Groups :

- The target compound’s furan-2-ylmethyl group contrasts with AZ331/AZ257’s 2-methoxyphenyl . Furan’s oxygen heteroatom may facilitate hydrogen bonding, whereas methoxy groups offer electron-donating effects for enhanced π-system interactions.

3-Position Substituents: The target compound lacks a 3-position substituent (only a methyl group at N1), while AZ331/AZ257 feature cyano groups (–CN).

Hypothetical Pharmacological Implications

- The target compound’s 4-fluorobenzyloxy group may improve blood-brain barrier penetration relative to AZ331/AZ257, which have bulkier 5-position substituents.

- The absence of a 3-position cyano group in the target compound suggests reduced redox activity compared to AZ331/AZ257, which could translate to lower off-target effects.

Biological Activity

5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial treatment. The unique structural features of this compound, including the presence of a furan ring and a fluorobenzyl moiety, suggest a diverse range of biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 358.37 g/mol. Its structure includes:

- A dihydropyridine core

- A carboxamide functional group

- A furan ring and a fluorobenzyl substituent

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀FN₂O₄ |

| Molecular Weight | 358.37 g/mol |

| Melting Point | Not Available |

| Solubility | Moderate in organic solvents |

Biological Activity Overview

Research indicates that compounds similar to 5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide exhibit significant biological activities, including:

-

Anticancer Activity :

- Studies have shown that dihydropyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) at micromolar concentrations.

- In vitro assays using MTT assays revealed that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

-

Antimicrobial Activity :

- The compound has shown promising results against multidrug-resistant bacterial strains. In vitro studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria.

- The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Biological Activity Summary

| Activity Type | Effectiveness | Tested Strains/Cell Lines |

|---|---|---|

| Anticancer | Moderate to High | HepG2, MCF-7 |

| Antimicrobial | Effective | S. aureus, E. coli |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

-

Synthesis and Evaluation :

- A study synthesized the compound using standard organic synthesis techniques and evaluated its biological activity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity at concentrations ranging from to depending on the cell line.

- Another research highlighted its antibacterial properties against resistant strains of Staphylococcus aureus and Escherichia coli.

-

Structure-Activity Relationship (SAR) :

- Investigations into the SAR revealed that modifications on the furan ring and the fluorobenzyl group significantly affect the biological activity. Electron-donating groups on the aromatic systems generally enhance anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide?

- Methodology : The compound can be synthesized via a multi-step approach involving:

Nucleophilic substitution to introduce the 4-fluorobenzyloxy group at the C5 position of the dihydropyridine core.

Amide coupling between the activated carboxylic acid intermediate and furan-2-ylmethylamine using coupling agents like EDCI/HOBt .

Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Key Considerations : Reaction yields are sensitive to solvent polarity (e.g., DMF vs. THF) and temperature control during amide bond formation.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals, particularly for the dihydropyridine ring and fluorobenzyl/furan substituents .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns to distinguish regioisomers .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Method : Perform accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH for 28 days. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).

- Outcome : Dihydropyridines are prone to oxidation; stability is enhanced in acidic conditions (pH < 4) due to protonation of the enolic oxygen .

Advanced Research Questions

How can structural modifications enhance the compound’s bioactivity? Insights from SAR studies.

- Strategy :

- Replace the furan-2-ylmethyl group with bulkier heterocycles (e.g., thiophene) to improve binding affinity .

- Introduce electron-withdrawing groups (e.g., nitro) at the 4-fluorobenzyl moiety to modulate electronic effects on the dihydropyridine ring .

Q. How can computational modeling predict solubility and pharmacokinetic properties?

- Tools : Use Schrödinger’s QikProp or SwissADME to calculate logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability.

- Findings : The compound’s low solubility (<10 µM in water) can be improved by adding polar groups (e.g., hydroxyl) to the furan ring .

Q. What experimental approaches resolve contradictions in NMR data for dihydropyridine derivatives?

- Solution :

Variable Temperature NMR : Identify dynamic effects (e.g., ring inversion) causing signal splitting .

X-ray Crystallography : Resolve ambiguous NOE correlations by determining the solid-state conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.